
Methyl 4-(cyanocarbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyanocarbamoyl)benzoate: is an organic compound with the molecular formula C10H8N2O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanocarbamoyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 4-(cyanocarbamoyl)benzoate typically begins with the esterification of 4-(cyanocarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Cyanoacetylation: Another method involves the cyanoacetylation of methyl 4-aminobenzoate. This reaction is performed by treating methyl 4-aminobenzoate with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 4-(cyanocarbamoyl)benzoate can undergo nucleophilic substitution reactions, where the cyanocarbamoyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Hydrolysis: Hydrolysis of this compound in acidic or basic conditions yields 4-(cyanocarbamoyl)benzoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Various substituted benzoates.
Reduction: 4-(aminocarbamoyl)benzoate.
Hydrolysis: 4-(cyanocarbamoyl)benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(cyanocarbamoyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and polymers. It is also employed in the production of specialty chemicals for various applications.
Mecanismo De Acción
The mechanism of action of methyl 4-(cyanocarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This modulation can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effect.
Comparación Con Compuestos Similares
Methyl 4-cyanobenzoate: Similar structure but lacks the carbamoyl group.
Methyl 4-aminobenzoate: Contains an amino group instead of the cyanocarbamoyl group.
Methyl 4-formylbenzoate: Contains a formyl group instead of the cyanocarbamoyl group.
Uniqueness: Methyl 4-(cyanocarbamoyl)benzoate is unique due to the presence of both ester and cyanocarbamoyl functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties.
Propiedades
IUPAC Name |
methyl 4-(cyanocarbamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)12-6-11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLBLHOMFWDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
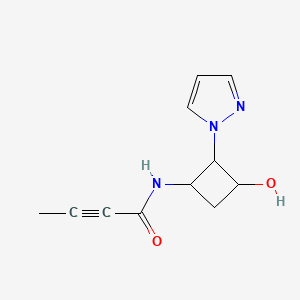
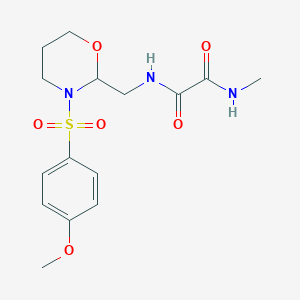
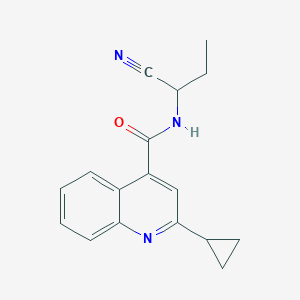
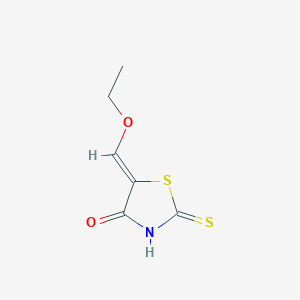

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)
![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)
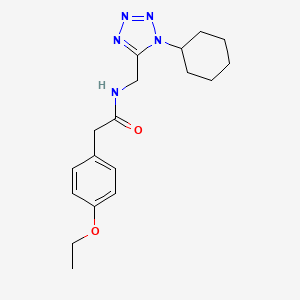
![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)
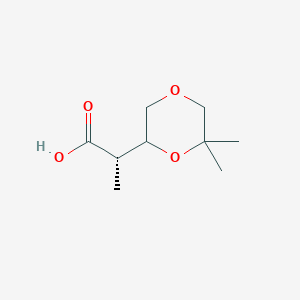
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)
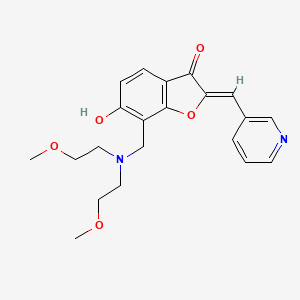
![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)
